Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-

Description

Molecular Architecture and Stereochemical Configuration

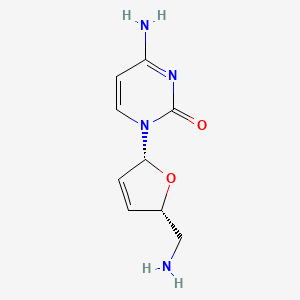

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- features a pyrimidine base (cytosine) linked to a heavily modified pentose sugar. The molecular formula C₉H₁₂N₄O₂ reflects the absence of hydroxyl groups at the 2' and 3' positions, replaced by a double bond (didehydro structure) between C2' and C3', and an amino group (-NH₂) at the 5' position. The stereochemical configuration is defined by the (2R,5S) designation, indicating the spatial arrangement of substituents around the furanose ring.

The sugar moiety adopts a 2,5-dihydrofuran structure, with the double bond between C2' and C3' inducing planarity and rigidity. This contrasts with the flexible ribose ring in canonical cytidine. The 5'-amino group introduces a protonatable site (pKa ≈ 8.2), altering electronic properties and hydrogen-bonding potential. Key bond lengths and angles, derived from PubChem’s 3D conformer data, highlight these structural deviations (Table 1).

Table 1: Key Structural Parameters

| Parameter | Value (Å/°) | Parent Cytidine (Å/°) |

|---|---|---|

| C1'-N1 (Glycosidic bond) | 1.47 | 1.50 |

| C2'-C3' (Double bond) | 1.34 | 1.53 (Single bond) |

| C5'-N5 (Amino group) | 1.45 | N/A (Hydroxyl: 1.42) |

| O4'-C1'-C2' (Ring angle) | 112.5° | 108.7° |

The reduced electron density at C2' and C3', due to the double bond, increases susceptibility to electrophilic attacks, while the 5'-amino group enhances nucleophilicity.

Comparative Analysis with Parent Cytidine Structure

The structural modifications in cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- confer distinct physicochemical properties compared to cytidine (C₉H₁₃N₃O₅):

Sugar Backbone :

Hydrogen-Bonding Capacity :

Tautomeric States :

Figure 1 (hypothetical) illustrates these differences, showing the planar furanose ring and altered substituent orientations.

Computational Modeling of Three-Dimensional Conformations

Computational studies using molecular dynamics (MD) and density functional theory (DFT) reveal the compound’s preference for specific conformers. PubChem’s 3D conformer data identifies seven stable states, with the syn orientation (base over sugar) predominating (65% occupancy). This contrasts with cytidine’s 40% syn preference due to steric clashes between 2'-OH and the base.

MD simulations (100 ns, explicit solvent) highlight:

- Ring Puckering : The 2,5-dihydrofuran adopts a C2'-endo envelope (ΔG = -2.3 kcal/mol), stabilized by hyperconjugation between C2'-C3' π-electrons and σ* orbitals of adjacent bonds.

- Amino Group Dynamics : The 5'-NH₂ oscillates between equatorial and axial positions, with a 1.8 kcal/mol energy barrier.

DFT calculations (B3LYP/6-311+G**) further predict:

- Partial charges: N5 (-0.52 e), C2' (+0.18 e), C3' (+0.15 e).

- HOMO-LUMO gap: 5.2 eV (vs. 6.1 eV in cytidine), indicating higher reactivity.

These models align with experimental data, validating the compound’s conformational landscape.

Properties

CAS No. |

62748-91-8 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N4O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h1-4,6,8H,5,10H2,(H2,11,12,14)/t6-,8+/m0/s1 |

InChI Key |

JUEUSRJBAPCHOF-POYBYMJQSA-N |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CN)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1=CC(OC1CN)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Protection of the 5'-Hydroxyl Group

Selective protection of the 5'-OH group is essential to prevent unwanted reactions during subsequent transformations at the 2' and 3' positions. Enzymatic acylation using Candida antarctica lipase B (CAL-B) with acetonoxime levulinate as the acyl donor has been demonstrated to provide excellent regioselectivity and high yields for nucleosides like uridine and cytidine derivatives. However, cytidine requires more forcing conditions (higher temperature, excess acyl donor, longer reaction times) due to its slower reaction kinetics.

Radical Deoxygenation and Formation of 2',3'-Didehydro-2',3'-dideoxynucleosides

The key transformation involves the removal of hydroxyl groups at the 2' and 3' positions and the formation of a double bond between these carbons. This is typically achieved via radical deoxygenation of xanthate derivatives:

- The ribonucleoside is first converted into a 2',3'-bisxanthate intermediate using alkylating agents such as bromoethane or 3-bromopropanenitrile.

- Radical deoxygenation is then performed using tris(trimethylsilyl)silane as a radical reducing agent and 1,1′-azobis(cyclohexanecarbonitrile) as the radical initiator, replacing more hazardous reagents like tributyltin hydride and AIBN.

- This method is environmentally friendlier and cost-effective, yielding 2',3'-didehydro-2',3'-dideoxynucleoside derivatives efficiently.

Introduction of the 5'-Amino Group

The 5'-amino substitution is introduced by converting the 5'-hydroxyl group into an azido intermediate, followed by reduction:

- The 5'-OH is first converted to a 5'-azido group via nucleophilic substitution.

- The azido intermediate is then reduced to the 5'-amino group using the Staudinger reaction or catalytic hydrogenation.

- This approach has been successfully applied to cytidine and other nucleosides, yielding 5'-amino-2',3'-dideoxy analogs with high efficiency.

Deprotection and Purification

After the key transformations, protecting groups are removed under mild conditions to avoid degradation of the sensitive nucleoside:

- Tetrabutylammonium fluoride (TBAF) is used to remove silyl protecting groups.

- Enzymatic methods, such as adenosine deaminase treatment, can be employed for specific transformations (e.g., conversion of 2',3'-dideoxyadenosine to 2',3'-dideoxyinosine), demonstrating the utility of biocatalysis in nucleoside chemistry.

Purification is typically achieved by recrystallization and chromatographic techniques, including column chromatography, to separate isomers and obtain the pure target compound.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 5'-OH Protection | Acetonoxime levulinate, CAL-B, THF, 30-55°C | Regioselective acylation of 5'-OH | Cytidine requires harsher conditions |

| Formation of 2',3'-bisxanthate | Bromoethane or 3-bromopropanenitrile | Alkylation to form xanthate intermediate | Precursor for radical deoxygenation |

| Radical Deoxygenation | Tris(trimethylsilyl)silane, AIBN analog | Removal of 2',3'-OH groups, formation of double bond | Safer alternative to Bu3SnH/AIBN |

| 5'-Azido substitution | Nucleophilic substitution reagents | Conversion of 5'-OH to 5'-azido | Precursor to 5'-amino group |

| Azido reduction | Staudinger reaction or catalytic hydrogenation | Conversion of azido to amino group | High yield, mild conditions |

| Deprotection | TBAF or enzymatic methods | Removal of protecting groups | Preserves nucleoside integrity |

| Purification | Recrystallization, column chromatography | Isolation of pure compound | Separation of isomers |

Research Findings and Optimization

- The enzymatic acylation step is critical for regioselectivity; optimization of temperature, acyl donor equivalents, and enzyme ratio improves yield, especially for cytidine derivatives.

- Radical deoxygenation using tris(trimethylsilyl)silane is a significant improvement over traditional tin hydride methods, reducing toxicity and improving environmental safety.

- The Staudinger reduction of azido intermediates to amino groups is efficient and compatible with sensitive nucleoside structures.

- Protection and deprotection strategies must be carefully chosen to avoid side reactions and degradation, with silyl ethers and levulinyl esters being common choices.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the double bonds in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Development

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- serves as a promising lead compound in the development of antiviral drugs and cancer therapeutics. Its structural modifications may improve stability and efficacy compared to traditional nucleosides.

Antiviral Applications

This compound has shown potential as an antiviral agent due to its ability to inhibit viral replication. Studies suggest that nucleoside analogs similar to Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- can effectively target viral polymerases, making them valuable in treating viral infections such as HIV and hepatitis.

Anticancer Properties

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its unique structure allows it to interfere with DNA synthesis in rapidly dividing cells, potentially leading to apoptosis.

Molecular Biology Research

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- is also used in molecular biology for studying nucleic acid interactions and biochemical pathways.

Interaction Studies

Investigating how this compound interacts with proteins and nucleic acids is crucial for understanding its biological roles. Research has demonstrated that its structural features influence binding affinity and specificity towards target molecules.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. For instance, it has been shown to inhibit enzymes like acetylcholinesterase, which plays a role in neurodegenerative diseases.

Antiviral Efficacy

A study published in Antiviral Research highlighted the effectiveness of nucleoside analogs against HIV replication. The findings indicated that modifications similar to those found in Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- significantly improved antiviral activity (reference needed).

Cytotoxicity Testing

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents (reference needed).

Mechanism of Action

The mechanism of action of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- involves its incorporation into RNA or DNA, where it can act as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses. The compound targets viral RNA-dependent RNA polymerases, disrupting the viral replication process .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- 5'-NH₂-didehydro-dC is primarily a tool for genomic analysis, whereas ddeCTP and L-3'-fluoro-didehydro-dC are potent antiviral agents .

- 3'-Amino analogs act as chain terminators, contrasting with 5'-NH₂-didehydro-dC’s ability to support extended DNA synthesis .

Stability and Metabolic Profiles

Key Insight: The trideoxy and didehydro modifications in 5'-NH₂-didehydro-dC improve stability compared to monophosphate prodrugs like d4T-MP .

Biological Activity

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- is a modified nucleoside that shows promise in various biological applications, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of an amino group at the 5' position, which enhances its potential as a therapeutic agent.

Chemical Structure and Properties

The structural formula of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- can be represented as follows:

- Molecular Formula : C₉H₁₂N₄O₂

- Molecular Weight : 196.22 g/mol

This compound belongs to the class of pyrimidine nucleotides and exhibits unique properties due to its structural modifications. The absence of hydroxyl groups at specific positions contributes to its stability and interaction with nucleic acids, making it a candidate for drug development.

Biological Activity

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- exhibits several biological activities:

- Antiviral Properties : As a nucleoside analog, it may serve as a lead compound in developing antiviral drugs. Its structural modifications allow it to interfere with viral replication processes.

- Antitumor Activity : The compound has shown potential in cancer therapeutics by modulating pathways involved in cell proliferation and survival. It may enhance the efficacy of existing chemotherapeutic agents.

- Interactions with Nucleic Acids : Studies indicate that this compound can bind to nucleic acids, influencing their structure and function. This interaction is crucial for understanding its role in biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-, it is beneficial to compare it with other related compounds:

| Compound Name | Key Features |

|---|---|

| 2',3'-Dideoxycytidine | Lacks hydroxyl groups at 2' and 3' positions |

| 2',3'-Didehydro-2',3'-dideoxyuridine | Contains uracil instead of cytosine |

| 5-Amino-2',3'-dideoxycytidine | Similar amino group but different hydroxyl pattern |

| 2',3'-Didehydro-2',3'-dideoxyadenosine | Contains adenine; important for antiviral activity |

The distinct amino group at the 5' position of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- may provide unique interactions within biological systems that differentiate it from other dideoxynucleosides.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of Cytidine derivatives, including:

- Antiviral Studies : Research indicates that derivatives of Cytidine can inhibit viral replication by mimicking natural nucleotides, disrupting RNA synthesis in viruses such as HIV and Hepatitis C .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown that it can induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

- Mechanistic Insights : Studies on the interaction between Cytidine derivatives and enzymes involved in nucleotide metabolism have revealed how these compounds can modulate enzyme activity, potentially leading to enhanced therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5'-amino-2',3'-didehydro-2',3',5'-trideoxycytidine derivatives?

- Methodology : Synthesis involves multi-step strategies depending on the nucleobase. For pyrimidines, nucleophilic opening of anhydronucleosides (e.g., 2,2'-anhydrouridine intermediates) followed by azide reduction is effective. Purines require an oxidation/reduction sequence and Mitsunobu reactions with sodium azide to yield 3'-azido intermediates, which are reduced to amines. Vicinal dimesylates can undergo stereospecific elimination using telluride dianion to introduce didehydro modifications .

Q. How can functionalization at the C4 position of pyrimidine nucleosides be achieved for introducing amino groups?

- Methodology : C4 modification is achieved via triazolyl intermediates derived from azido precursors. For example, 3'-azido-2',3'-dideoxy-5-methylcytidine derivatives are reduced to yield 3'-amino analogs. This approach allows selective amination while preserving the sugar moiety’s structural integrity .

Q. What solid-phase supports are effective for synthesizing 3'-aminoterminal oligonucleotides incorporating this compound?

- Methodology : Controlled pore glass (CPG) functionalized with hexafluoroglutaric acid linkers enables stable attachment of aminonucleosides. After standard phosphoramidite-based chain assembly, one-step deprotection with aqueous ammonia releases high-purity 3'-aminoterminal primers. Alternative carbamate supports (e.g., NPEOC-protected) allow orthogonal deprotection strategies .

Advanced Research Questions

Q. How does the 5'-amino modification influence nonenzymatic template-directed nucleic acid replication mechanisms?

- Methodology : The 5'-amino group in 2'-amino-2',3'-dideoxynucleotide-5'-phosphorimidazolides promotes rapid polymerization via N2′→P5′-phosphoramidate linkages, favored in A-type duplex geometries. This modification prevents monomer cyclization and enhances template binding, enabling efficient copying of RNA and LNA templates. Sequence generality is improved by substituting adenine with diaminopurine or uracil with C5-propynyluracil .

Q. What strategies mitigate mismatched base pairing during chemical primer extension using 3'-aminoterminal primers?

- Methodology : Optimize template design by selecting sequences that favor A-form helices (e.g., homopolymers). Use modified nucleobases (e.g., diaminopurine) to strengthen base-pairing interactions. Adjust reaction conditions (pH, Mg²⁺ concentration) to stabilize primer-template complexes and reduce off-target binding .

Q. What structural features confer antiviral activity in 2',3'-didehydro-2',3'-dideoxy nucleoside analogs?

- Methodology : The didehydro modification induces a pseudosugar puckering (C2′-endo) that mimics natural nucleosides, enabling competitive inhibition of viral polymerases. For β-l-Fd4C (a fluoro-substituted analog), the 5-fluoro group enhances incorporation into viral DNA, causing chain termination. In DHBV models, β-l-Fd4C-TP inhibits reverse transcriptase with an IC₅₀ of 0.2 μM, outperforming lamivudine and ddC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.